Cas no 55726-47-1 (Enocitabine)

Enocitabine structure
상품 이름:Enocitabine
Enocitabine 화학적 및 물리적 성질
이름 및 식별자
-
- Enocitabine
- N-[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
- N-(1-BETA-D-ARABINOFURANOSYL-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)DOCOSANAMIDE
- BEHENOYLCYTOSINE ARABINOSIDE
- BH-AC
- ENOCITABINE ANTINEOPLASTIC DRUGS
- n(sup4)-behenoylcytosinearabinoside
- N4-Behenoylcytosine arabinoside
- SUNRABIN
- Enocitabina [INN-Spanish]
- Enocitabinum
- BRD-K32007074-001-02-9
- N-(1-.BETA.-D-ARABINOFURANOSYL-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)DOCOSANAMIDE
- Enocitabinum [INN-Latin]
- ENOCITABINE [MART.]
- NSC-239336
- CAS-55726-47-1
- BRN 0772101
- N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
- Tox21_112513
- 55726-47-1
- NSC 239336
- A830776
- N-(1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)docosanamide
- UNII-9YVR68W306
- Docosanamide, N-(1-beta-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-
- DTXCID4026682
- ENOCITABINE [INN]
- N(sup 4)-Behenoyl-1-beta-D-arabinofuranosylcytosine
- N-{1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}docosanamide
- Enocitabine [INN:JAN]
- DTXSID6046682
- 9YVR68W306
- SCHEMBL7962
- CHEMBL2106589
- NCGC00167515-03
- CS-0082897
- N(sup 4)-Behenoylcytosine arabinoside
- ENOCITABINE [WHO-DD]
- CHEBI:31537
- HY-123523
- Enocitabine (JAN/INN)
- BHAC
- n4-behenoyl-1-beta-d-arabinofuranosylcytosine
- Sunrabin (TN)
- Q5379350
- SCHEMBL21051876
- EX-A2055
- AKOS016014098
- ENOCITABINE [MI]
- NCGC00167515-01
- Enocitabina
- D01633
- ENOCITABINE [JAN]
- N(4)-behenoyl-1-beta-arabinofuranosylcytosine
- SBI-0654125.0001
- Docosanamide,N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-
- BRD-K32007074-001-01-1
-
- MDL: MFCD00866294
- 인치: InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)
- InChIKey: SAMRUMKYXPVKPA-UHFFFAOYSA-N
- 미소: CCCCCCCCCCCCCCCCCCCCCC(N=C1C=CN(C(N1)=O)C2C(O)C(O)C(O2)CO)=O
계산된 속성
- 정밀분자량: 565.40900
- 동위원소 질량: 565.40908648g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 9
- 중원자 수량: 40
- 회전 가능한 화학 키 수량: 23
- 복잡도: 774
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 132Ų
- 소수점 매개변수 계산 참조값(XlogP): 9.2
실험적 성질
- 밀도: 1.0967 (rough estimate)
- 융해점: 141-142°C
- 비등점: 630.87°C (rough estimate)
- 플래시 포인트: Not available
- 굴절률: 1.7800 (estimate)
- PSA: 133.91000
- LogP: 5.68820
- 증기압: Not available
- 비선광도: 70° (c=1, in THF,22 °C)
Enocitabine 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Store at room temperature
Enocitabine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15235-10 mg |
Enocitabine |
55726-47-1 | 10mg |
¥5987.00 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15235-25 mg |
Enocitabine |
55726-47-1 | 25mg |
¥9987.00 | 2022-02-28 | ||
eNovation Chemicals LLC | D481115-1g |
N-(1-BETA-D-ARABINOFURANOSYL-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)DOCOSANAMIDE |
55726-47-1 | 98% | 1g |
$1995 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15235-50 mg |
Enocitabine |
55726-47-1 | 50mg |
¥14987.00 | 2022-02-28 | ||
eNovation Chemicals LLC | D509661-1g |
Enocitabine |
55726-47-1 | 97% | 1g |
$3300 | 2023-09-03 | |
TRC | E557500-10mg |
Enocitabine |
55726-47-1 | 10mg |
$115.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205310A-100 mg |
Enocitabine, |
55726-47-1 | ≥98% | 100MG |
¥7,461.00 | 2023-07-10 | |
Biosynth | NE05152-10 mg |
Enocitabine |
55726-47-1 | 10mg |
$114.40 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205310-25mg |
Enocitabine, |
55726-47-1 | ≥98% | 25mg |
¥2369.00 | 2023-09-05 | |
1PlusChem | 1P00IAEJ-5mg |
Docosanamide,N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)- |
55726-47-1 | 95% | 5mg |
$45.00 | 2024-04-29 |
Enocitabine 관련 문헌
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
55726-47-1 (Enocitabine) 관련 제품
- 10578-79-7(N4-Methylcytidine)
- 32909-05-0(N4-Acetyldeoxycytidine)
- 13048-95-8(N4-Methyl-2'-O-methyl-cytidine)
- 3768-18-1(N4-Acetylcytidine)
- 113886-71-8(N4-Acetyl-2’-O-methyl-cytidine)
- 37924-67-7(2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid)
- 2229073-95-2(3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol)
- 2105052-55-7(1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-amine)
- 113681-11-1((3S)-3-(hydroxymethyl)cyclopentan-1-one)
- 1806762-12-8(6-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetonitrile)
추천 공급업체
Amadis Chemical Company Limited
(CAS:55726-47-1)Enocitabine

순결:99%
재다:250mg
가격 ($):872.0